Dicumyl peroxide

Vue d'ensemble

Description

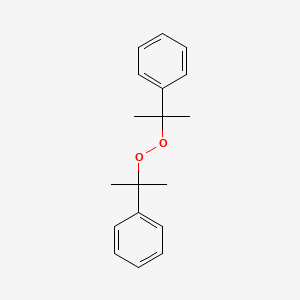

Dicumyl peroxide is an organic compound with the chemical formula C18H22O2 . It is classified as a dialkyl peroxide and is widely used in polymer chemistry. This compound is primarily utilized as an initiator and crosslinking agent in the production of low-density polyethylene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dicumyl peroxide can be synthesized through the autoxidation of cumene, which mainly produces cumene hydroperoxide as a by-product . Another method involves the addition of hydrogen peroxide to α-methylstyrene . The reaction typically requires an acid catalyst and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale due to its significant demand in polymer chemistry. The production process involves the reaction of dimethyl phenyl carbinol with dimethyl benzyl hydroperoxide (cumene hydroperoxide) in the presence of an acid catalyst . The product is then separated from the reaction mixture by cold crystallization after neutralization with an aqueous base .

Analyse Des Réactions Chimiques

Thermal Decomposition

Dicumyl peroxide undergoes thermal decomposition, which is a crucial step in its application as a radical initiator . The decomposition produces free radicals that can initiate polymerization or crosslinking reactions .

-

The thermal decomposition of this compound in cumene was investigated in a study, over a temperature range of 393-433 K, under both aerated and de-aerated conditions .

-

The study showed that in the presence of oxygen, the decomposition rate didn't follow a simple pseudo-first order kinetic, as previously reported in literature, but could be fitted with a kinetic expression derived from an autocatalytic reaction scheme .

-

In the absence of oxygen, the reaction rate was correctly described by a pseudo-first order kinetic .

-

Chemical analysis showed that the decomposition mainly resulted in the formation of acetophenone and dimethylphenylcarbinol, with minor occurrence of 2,3-dimethyl-2,3-diphenylbutane . Methane and ethane were also invariably observed, while cumylhydroperoxide as a reaction intermediate was detected only under aerated conditions .

The typical reaction mechanism for the decomposition of this compound involves the homolysis of the peroxide bond (O-O), leading to the formation of cumyloxy radicals. These cumyloxy radicals can then undergo beta-scission to form acetophenone and a methyl radical .

Crosslinking Reactions

This compound is extensively used as a crosslinking agent for polymers and elastomers .

-

It facilitates the formation of crosslinks between polymer chains, thereby modifying the properties of the material .

-

The crosslinking of polyethylene, high density polyethylene, and ethylene propylene rubber can be carried out using this compound as a crosslinking agent .

-

The efficiency of peroxide-initiated crosslinking can be increased by adding a coagent .

-

When this compound decomposes into free radicals at elevated temperatures, it facilitates the extraction of hydrogen atoms from the polymer chains, generating free radicals on the backbone of the polymers .

Reactions in Polymer Modification

This compound is employed to modify polymers like polyethylene and polypropylene . For instance, it can be used in the production of low-density polyethylene (LDPE) . The peroxide initiates the polymerization of ethylene, leading to the formation of LDPE .

Other Reactions

This compound can act as an oxidant and methyl source in certain reactions . A study showed that this compound acts not only as an oxidant but also as an efficient methyl source in a copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction .

Applications De Recherche Scientifique

Cross-Linking Agent in Polymers

Dicumyl peroxide is primarily used as a cross-linking agent for elastomers and thermoplastics. Its ability to generate free radicals upon thermal decomposition makes it effective in enhancing the mechanical properties of materials.

- Rubber and Elastomers : this compound is extensively employed in the production of rubber products, such as tires and seals. The cross-linking process improves elasticity, strength, and thermal stability, which are critical for performance under stress and temperature variations .

- Polymer Blends : In blends of poly(lactic acid) and poly(butylene succinate), this compound has been shown to enhance interfacial adhesion and mechanical properties. Studies indicate that its addition can increase elongation at break by approximately 45%, indicating improved flexibility .

Polymerization Initiator

This compound serves as an initiator for the polymerization of various monomers, particularly in producing low-density polyethylene (LDPE). The compound decomposes thermally to produce acetophenone and methyl radicals, which initiate the polymerization process.

- Low-Density Polyethylene Production : Its role in initiating the polymerization of ethylene allows for controlled production of LDPE with desirable properties such as low density and high flexibility .

Influence on Material Properties

The incorporation of this compound into polymer formulations significantly affects their microstructure and mechanical performance.

- Morphological Changes : Research has demonstrated that the addition of this compound alters the morphology of polypropylene random copolymers during processing. This results in a hierarchical structure that enhances mechanical performance .

- Thermal Stability and Decomposition : The thermal decomposition characteristics of this compound have been studied extensively. It decomposes at elevated temperatures, releasing gases that can affect processing conditions. Understanding these kinetics is crucial for safe handling and application in industrial settings .

Case Studies

Several case studies illustrate the practical implications of using this compound:

- Calorimetric Studies : A study conducted by Carson (2011) examined the thermal decomposition of this compound under varying back pressures. The findings indicated that increasing back pressure significantly affects the required vent area for safe processing .

- Industrial Accidents : Historical incidents, such as an explosion at a manufacturing plant due to improper handling during a change in reaction catalysts, underscore the importance of safety protocols when working with this compound. This incident highlighted the need for thorough hazard assessments during process changes .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Cross-Linking Agent | Used in rubber products like tires and seals | Enhances elasticity, strength, thermal stability |

| Polymerization Initiator | Initiates polymerization of ethylene | Produces low-density polyethylene |

| Material Property Enhancement | Alters morphology and improves mechanical performance | Increases flexibility and interfacial adhesion |

| Safety Considerations | Requires careful handling to prevent accidents | Essential for safe industrial practices |

Mécanisme D'action

Dicumyl peroxide exerts its effects by decomposing upon heating to form alkoxy radicals. These radicals then abstract hydrogen from the polymer backbone, forming polymer radicals . This process initiates the crosslinking of polymers, enhancing their mechanical properties and stability .

Comparaison Avec Des Composés Similaires

- Bis(1-methyl-1-phenylethyl) peroxide

- Bis(α,α-dimethylbenzyl) peroxide

- Cumene hydroperoxide

- tert-Butyl peroxide

Uniqueness: Dicumyl peroxide is unique due to its relatively stable structure, which is attributed to the steric protection provided by the substituents adjacent to the peroxide group . This stability makes it an effective crosslinking agent in polymer chemistry, distinguishing it from other similar compounds .

Activité Biologique

Dicumyl peroxide (DCP) is a dialkyl peroxide widely used as a crosslinking agent in various industrial applications, particularly in the production of rubber and plastics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological properties of DCP, including toxicity studies, mutagenicity, and its interactions with biological systems.

This compound is known for its ability to initiate polymerization processes, particularly in the production of low-density polyethylene (LDPE) and other polymers. It decomposes thermally to form acetophenone and methyl radicals, which are critical in initiating crosslinking reactions in polymers .

Acute Toxicity

This compound exhibits low acute toxicity. In studies conducted on rats, the median lethal dose (LD50) for oral exposure was found to be greater than 2000 mg/kg body weight (bw), indicating a low level of acute toxicity . Similarly, dermal exposure also showed an LD50 greater than 2000 mg/kg bw, suggesting minimal risk from skin contact.

Repeated Dose Toxicity

Long-term exposure studies have indicated that DCP does not cause significant systemic health effects. A 28-day oral toxicity study in rats revealed a no observed adverse effect level (NOAEL) of 60 mg/kg bw/day. However, at higher doses (200 and 600 mg/kg bw/day), there were observable changes such as increased liver weights and hepatocyte hypertrophy . Importantly, these effects were reversible after a recovery period.

Genotoxicity

Research into the genotoxic effects of DCP has produced mixed results. A bacterial mutagenicity study indicated that DCP could induce mutations under certain conditions, raising concerns about its potential carcinogenicity . However, further studies are necessary to fully understand its genotoxic profile.

Interaction with Polymers

This compound has been studied for its role in enhancing the properties of polymer composites. For instance, when combined with poly(butylene succinate) (PBS) and polylactic acid (PLA), it improved interfacial adhesion and mechanical properties through crosslinking mechanisms . This interaction not only enhances material strength but may also influence biodegradability.

Environmental Impact

The environmental implications of DCP usage have been explored in various studies. Its thermal decomposition products can contribute to environmental pollution if not managed properly. Case studies have demonstrated that careful handling and application can mitigate these risks while maximizing the beneficial properties of DCP in industrial applications .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dicumyl peroxide in laboratory settings?

DCP is classified as an organic peroxide (Type F) with hazards including skin/eye irritation and thermal instability. Key safety measures include:

- Storage : Protect from sunlight, heat (>30°C), and incompatible substances (strong acids/bases, oxidizers) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or mixing .

- Labeling : Track peroxide formation by recording dates of receipt, opening, and periodic stability tests .

- Spill Management : Use non-reactive absorbents (e.g., vermiculite) and avoid cellulose-based materials due to incompatibility .

Q. How can researchers assess the purity and stability of DCP during storage?

- Thermal Analysis : Use differential scanning calorimetry (DSC) to monitor decomposition exotherms. DCP’s half-life at 115°C is ~10 hours, but decomposition accelerates above 130°C .

- Chromatography : Employ HPLC or GC-MS to detect degradation byproducts (e.g., cumene, acetophenone) .

- Visual Inspection : Discoloration (yellowing) or crystalline changes indicate instability .

Advanced Research Questions

Q. How does DCP’s crosslinking efficiency vary with polymer matrix composition?

DCP initiates free-radical crosslinking in elastomers (e.g., EVA, PE) but efficiency depends on:

- Temperature Optimization : Curing at 160–180°C balances crosslink density and peroxide decomposition rates. For PA6,12/EVA blends, a half-life of 6 seconds ensures uniform dispersion before decomposition .

- Gel Content Analysis : Extract uncured polymer with toluene and measure insoluble fraction gravimetrically. At 4 phr DCP, EVA blends achieve 17 wt.% gel content, but higher concentrations (8 phr) reduce crosslinking due to lubricant effects .

- Morphology : Use SEM to observe phase-separated structures. Crosslinked EVA domains in PA6,12 reduce tensile strength by 20–30% due to limited interfacial adhesion .

Q. What methodologies resolve contradictions in thermal decomposition data for DCP?

Conflicting DSC/TGA results often stem from heating rate variations. To standardize:

- Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Ea) from multiple heating rates. For DCP, Ea ranges 120–140 kJ/mol .

- Isothermal Studies : Decompose DCP at fixed temperatures (e.g., 100–150°C) and track mass loss. Decomposition follows first-order kinetics with a rate constant (k) of 0.012 min⁻¹ at 120°C .

- Synchrotron Analysis : Resolve overlapping exotherms (e.g., crosslinking vs. decomposition) via time-resolved X-ray diffraction .

Q. How does DCP function as a methyl source in organic synthesis?

In copper-catalyzed reactions, DCP undergoes homolytic cleavage to generate methyl radicals:

- Mechanism : DCP → 2 cumyloxyl radicals → 2 methyl radicals + acetophenone .

- Application : For quinazolinone synthesis, 1.5 equiv. DCP provides methyl groups and oxidizes Cu(I) to Cu(II), enabling cascade C–H amination .

- Optimization : Monitor radical scavengers (e.g., TEMPO) to suppress side reactions. Use DCP in anhydrous solvents (e.g., DMF) at 80–100°C .

Q. Methodological Challenges

Q. How to mitigate DCP’s environmental impact in waste streams?

- Aquatic Toxicity : DCP is acutely toxic to aquatic organisms (LC50 < 10 mg/L). Treat wastewater with UV/H2O2 advanced oxidation to degrade peroxides .

- Soil Mobility : With log Kow = 5.5 and Koc = 23,400, DCP is immobile in soil. Remediate contaminated sites via activated carbon adsorption .

- Disposal : Incinerate at >1,000°C with scrubbers to neutralize acidic byproducts (e.g., CO2, H2O) .

Q. What strategies improve phase morphology in DCP-crosslinked polymer blends?

- Dynamic Crosslinking : Mix DCP during melt processing (e.g., twin-screw extrusion). Torque increases by 15–20% indicate crosslinking onset .

- Compatibilizers : Add 1–2 wt.% maleic anhydride-grafted PE to enhance interfacial adhesion in HDPE/CaCO3 composites, improving tensile strength by 25% .

- Post-Curing Annealing : Anneal at 120°C for 2 hours to relieve internal stresses in PA6,12/EVA blends .

Propriétés

IUPAC Name |

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNIXWIUMCBBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2, Array | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025017 | |

| Record name | Dicumyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER. | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(1-methyl-1-phenylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02, 1.0 g/cm³ | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3 | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from ethanol, Pale yellow to white granular solid | |

CAS No. |

80-43-3 | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicumyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICUMYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, bis(1-methyl-1-phenylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(α,α-dimethylbenzyl) peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICUMYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M51X2J0U9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40 °C, 39 °C | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.